molecular formula C9H24N2O+2 B1202927 Prolonium CAS No. 45021-15-6

Prolonium

Cat. No. B1202927
CAS RN: 45021-15-6
M. Wt: 176.3 g/mol
InChI Key: SEOAESNTVSJYIF-UHFFFAOYSA-N
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Description

Polonium (Po) is a radioactive, silvery-gray or black metallic element of the oxygen group (Group 16 [VIa] in the periodic table). It was discovered in 1898 by Pierre and Marie Curie, who were investigating the radioactivity of a certain pitchblende, a uranium ore .


Synthesis Analysis

Polonium is extremely rare, even in pitchblende: 1,000 tons of the ore must be processed to obtain 40 milligrams of polonium. Its abundance in the Earth’s crust is about one part in 10^15. It occurs in nature as a radioactive decay product of uranium, thorium, and actinium . Polonium can also be produced artificially by bombarding bismuth or lead with neutrons or with accelerated charged particles .


Molecular Structure Analysis

Polonium has a simple cubic structure. Each of the Polonium atoms sit on top of each other .


Chemical Reactions Analysis

Polonium is a metalloid, chemically similar to bismuth and tellurium. The oxidation states +2, +4, +6, and −2 are known, but Po (IV) is the most stable in aqueous solutions . Polonium can exit in several oxidation states in nature (− 2, + 2, + 4, and + 6), of which the tetravalent state, Po 4+, is the most stable in aqueous solutions .


Physical And Chemical Properties Analysis

Polonium is a radioactive, silvery-gray or black metallic element. The fact that its electrical conductivity decreases as the temperature increases places polonium among the metals rather than the metalloids or nonmetals .

Scientific Research Applications

  • Quality Control of Prolonium Iodide Injection

    A High-Performance Liquid Chromatography (HPLC) method was developed for determining Prolonium iodide in injections. This method is specific, reproducible, and has a wide linear range, proving useful for quality control in pharmaceutical applications (W. Rong, 2009).

  • Permeability Through Blood-Ocular Barrier

    Research involving rabbits investigated the permeability of Prolonium iodide through the blood-ocular barrier. The study found that Prolonium iodide could enter the aqueous humor of rabbits, suggesting potential applications in ophthalmology (Tang Ming-yue, 2007).

Future Directions

Despite these challenges, research continues into potential uses for Polonium and similar materials. Some possible directions include developing more efficient methods of isolating Polonium and creating safer ways of handling and disposing of the material .

properties

IUPAC Name

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N2O/c1-10(2,3)7-9(12)8-11(4,5)6/h9,12H,7-8H2,1-6H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOAESNTVSJYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(C[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N2O+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861761
Record name 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolonium

CAS RN

45021-15-6
Record name Prolonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROLONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I54M7Z12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
F WANG, B FAN, S CHENG… - Chinese Journal of …, 2009 - ingentaconnect.com
Objective: To establish HPLC methods for the determination of prolonium iodide injection. MethodsThe chromatorgraphic conditions adopted were : C18 150mm×4.6mm,5μmcolumna …
Number of citations: 0 www.ingentaconnect.com
Z Cui, T Ma, W Yang, W Shuang - Pakistan Journal of Medical …, 2023 - ncbi.nlm.nih.gov
… In this study, the enrichment of polymer nanomicelles (loaded with prolonium iodide) in renal tumor specimens was determined using CT iodine-based material decomposition imaging …
Number of citations: 9 www.ncbi.nlm.nih.gov
CA Sotriffer, KR Liedl, RH Winger, AM Gamper… - Molecular …, 1996 - Elsevier
… While the majority of the screened non-nitrophenyl ligands are aromatic compounds, some aliphatics (eg prolonium iodide) were found with affinities comparable to DNP amino acids (…
Number of citations: 9 www.sciencedirect.com
G Guo, X Zhao - Chinese Journal of Primary Medicine and …, 2015 - pesquisa.bvsalud.org
… ) and Group B (control group); the treatment for Group A with 52 patients (52 eyes) is taken Iodized Lecithin Capsules orally; for Group B with 50 patients (50 eyes), it was the prolonium …
Number of citations: 2 pesquisa.bvsalud.org
K de Heer, G Koch, EH Farthmann - MMW, Munchener Medizinische …, 1977 - europepmc.org
… It is most rapidly and safely attained with Endoiodin (prolonium iodide) or combination of Endoiodine plus beta receptor blokkers. Thyrostatics appear to be less suitable for preparation, …
Number of citations: 2 europepmc.org
RH Winger, KR Liedl, CA Sotriffer… - Journal of Molecular …, 1996 - Wiley Online Library
… -DNP ligands such as phenazopyridine and prolonium-I were found to occupy the … prolonium-I are shown in plate 3, the contacting residues for DNP-Glu, phenazopyridine and prolonium…
Number of citations: 3 onlinelibrary.wiley.com
AM Gamper, RH Winger, KR Liedl… - Journal of medicinal …, 1996 - ACS Publications
… covered a very large property space, ranging from DNP-substituted amino acids to diaspirin, from negatively charged molecules such as hemimellitic acid to double positive prolonium …
Number of citations: 21 pubs.acs.org
VK Shah - rasamruta.com
… The Curies (Marie and Pierre) in 1867-1934, French physicist and chemist discovered two radioactive elements Prolonium and Radium. Ernest Rutherford (1871-1937) New Zealand …
Number of citations: 2 www.rasamruta.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 693 pubs.acs.org
VK Shah, RP Kshirsagar, MJ Pathan - rasamruta.com
… The Curies (Marie and Pierre) in 1867-1934, French physicist and chemist discovered two radioactive elements Prolonium and Radium. Ernest Rutherford (1871-1937) New Zealand …
Number of citations: 2 www.rasamruta.com

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